4-ethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide
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Overview
Description
4-ethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide is a chemical compound with the molecular formula C19H20N2O3 and a molecular weight of 324.38 g/mol. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is known for its potential therapeutic and industrial applications.
Preparation Methods
The synthesis of 4-ethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine ring . The reaction conditions often include the use of reagents such as aluminium oxide for purification and evaporation of eluates to isolate the desired compound . Industrial production methods may involve parallel synthesis techniques to achieve high yields and purity .
Chemical Reactions Analysis
4-ethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may serve as a lead compound for the development of new drugs targeting specific biological pathways. Industrial applications include its use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways . The pyrrolidine ring’s stereochemistry and spatial orientation of substituents play a crucial role in its binding mode to enantioselective proteins, leading to different biological profiles . This compound may exert its effects by modulating enzyme activity, receptor binding, or other cellular processes .
Comparison with Similar Compounds
4-ethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide can be compared with other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups, leading to variations in their biological activity and applications . The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct pharmacological properties .
Properties
IUPAC Name |
4-ethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-24-17-10-8-14(9-11-17)19(23)20-15-12-18(22)21(13-15)16-6-4-3-5-7-16/h3-11,15H,2,12-13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKGWFZHVUNIEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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